2-Thiopheneethanimidamide

説明

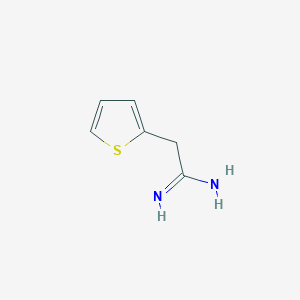

2-Thiopheneethanimidamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiopheneethanimidamide typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the condensation reaction between thiophene-2-carboxaldehyde and an amine, followed by further functionalization to introduce the ethanimidamide group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions

2-Thiopheneethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imidamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions include thiophene derivatives with different functional groups, such as sulfoxides, sulfones, and substituted thiophenes .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity:

Research indicates that 2-Thiopheneethanimidamide derivatives exhibit significant anticancer properties. A study evaluated a series of thiophene derivatives for their efficacy against different cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231). The results showed that certain derivatives had IC50 values comparable to established chemotherapeutic agents like Doxorubicin, highlighting their potential as effective anticancer drugs .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Molecular docking studies have shown that these compounds can bind effectively to targets such as cyclin-dependent kinases, which are vital for cell cycle regulation .

Case Study Example:

In a recent study, a derivative of this compound was synthesized and tested against HepG-2 cells, resulting in an IC50 value of 1.2 µM. This was attributed to its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .

Biological Research

Antimicrobial Properties:

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Case Study Example:

A study assessed the antimicrobial efficacy of various thiophene derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect, particularly at higher concentrations, suggesting its potential utility in treating infections .

Material Science

Synthesis of New Materials:

In material science, this compound serves as a building block for synthesizing novel materials with specific properties. Its derivatives have been utilized in creating conductive polymers and organic semiconductors due to their favorable electronic properties .

Case Study Example:

Research has demonstrated the successful incorporation of thiophene derivatives into polymer matrices to enhance conductivity and stability. These materials have applications in organic electronics, such as solar cells and light-emitting diodes (LEDs) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | HepG-2 | 1.2 | Induction of apoptosis |

| Derivative B | MDA-MB-231 | 26.8 | Inhibition of cell cycle progression |

Table 2: Antimicrobial Efficacy

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

作用機序

The mechanism of action of 2-Thiopheneethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiophene derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .

類似化合物との比較

Similar Compounds

- Thiophene-2-carboxamide

- Thiophene-2-carboxaldehyde

- 2-Aminothiophene

- Thiophene-2-carboxylic acid

Uniqueness

2-Thiopheneethanimidamide is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Compared to other thiophene derivatives, it offers a unique combination of properties that make it valuable for specific applications in medicinal chemistry and materials science .

生物活性

2-Thiopheneethanimidamide is a compound belonging to the class of thiophene derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the ethanimidamide moiety enhances its potential as a bioactive agent.

Anti-inflammatory Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10. For instance, a study demonstrated that certain thiophene derivatives effectively reduced inflammation in models induced by carrageenan and lipopolysaccharides (LPS) .

Table 1: Summary of Anti-inflammatory Effects of Thiophene Derivatives

| Compound | Model Used | Dose (mg/kg) | Inhibition (%) |

|---|---|---|---|

| This compound | Carrageenan-induced edema | 50 | 58.46 |

| Indomethacin | Carrageenan-induced edema | 50 | 47.73 |

| Other Thiophene Derivatives | LPS-stimulated THP-1 cells | 10 µM | Significant reduction in TNF-α and IL-8 expression |

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. Notably, compounds containing the thiophene structure have shown efficacy against different cancer cell lines, including breast cancer and lung cancer. For example, thieno[2,3-d]pyrimidine derivatives have been reported to inhibit tumor cell activity significantly . The mechanism involves the inhibition of key pathways associated with tumor growth and proliferation.

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cancer Type | Inhibition (%) |

|---|---|---|

| Thieno[2,3-d]pyrimidine derivatives | Non-small cell lung cancer | 43 - 87 |

| Benzothieno[2,3-d]pyrimidine derivative | Triple-negative breast cancer | Significant inhibition observed |

Antimicrobial Activity

Thiophene derivatives also exhibit antimicrobial properties. Research has indicated that these compounds can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics. The mechanisms often involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

- Inflammation Model Study : A study by Eleftheriadis et al. evaluated various thiophene derivatives for their anti-inflammatory activities using LPS-stimulated THP-1 monocytes. The results showed that specific thiophene compounds significantly reduced pro-inflammatory cytokine levels, indicating their potential as therapeutic agents for inflammatory diseases .

- Cancer Cell Line Study : Another research effort focused on synthesizing thieno[2,3-d]pyrimidine derivatives and testing their effects on breast cancer cells. The findings revealed that these compounds inhibited cell proliferation effectively, suggesting their utility in targeted cancer therapies .

特性

IUPAC Name |

2-thiophen-2-ylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEMXCIELABZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391084 | |

| Record name | 2-Thiopheneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28424-54-6 | |

| Record name | 2-Thiopheneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。